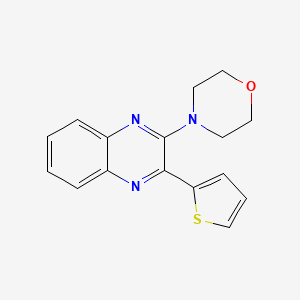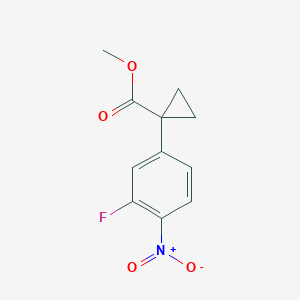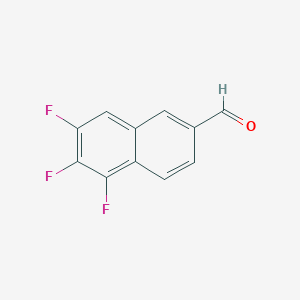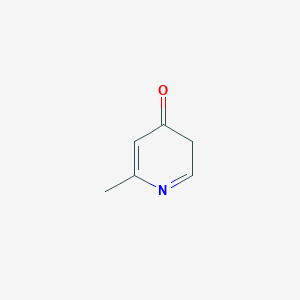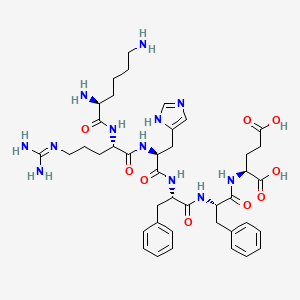
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, histidine, phenylalanine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid involves the stepwise assembly of its constituent amino acids. This is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are then removed to yield the final peptide.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective and scalable compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The histidine and phenylalanine residues can be oxidized under certain conditions.
Reduction: The peptide bonds can be reduced to yield individual amino acids.
Substitution: The amino groups in lysine and ornithine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acid residues, while reduction may yield free amino acids.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
824959-17-3 |
|---|---|
Molecular Formula |
C41H58N12O9 |
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C41H58N12O9/c42-18-8-7-14-28(43)35(56)49-29(15-9-19-47-41(44)45)36(57)53-33(22-27-23-46-24-48-27)39(60)52-32(21-26-12-5-2-6-13-26)38(59)51-31(20-25-10-3-1-4-11-25)37(58)50-30(40(61)62)16-17-34(54)55/h1-6,10-13,23-24,28-33H,7-9,14-22,42-43H2,(H,46,48)(H,49,56)(H,50,58)(H,51,59)(H,52,60)(H,53,57)(H,54,55)(H,61,62)(H4,44,45,47)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
ZZJABMKNZWCHLF-FSJACQRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



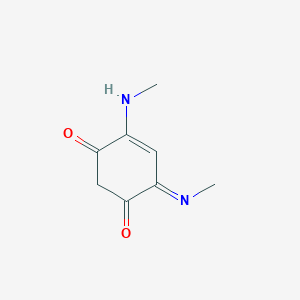
propanedioate](/img/structure/B14204014.png)
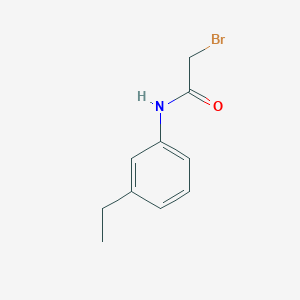
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
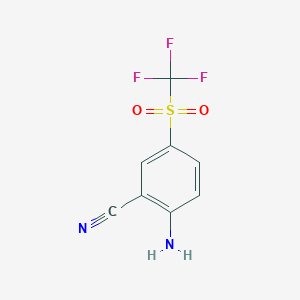
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
